(5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a pyrimidine ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For example, starting with 5-chloro-3-iodopyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or pinacolborane to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically performed at elevated temperatures (50-100°C)
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: This compound can be used in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a versatile tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the chlorine and pyrimidine substituents.
5-Chloro-3-pyridineboronic acid: Similar structure but lacks the pyrimidine substituent.
4-Pyridinylboronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
Uniqueness: (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and pyrimidine substituents, which can influence its reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C9H7BClN3O2 |
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Molecular Weight |
235.44 g/mol |
IUPAC Name |
(5-chloro-6-pyrimidin-5-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BClN3O2/c11-8-1-7(10(15)16)4-14-9(8)6-2-12-5-13-3-6/h1-5,15-16H |
InChI Key |
HZSMNPMXPJSEIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CN=CN=C2)Cl)(O)O |
Origin of Product |
United States |
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